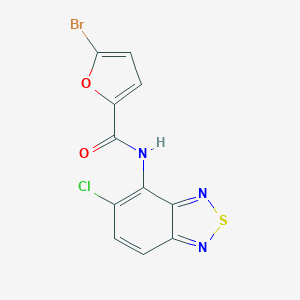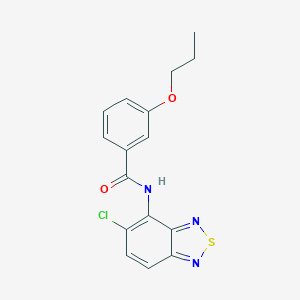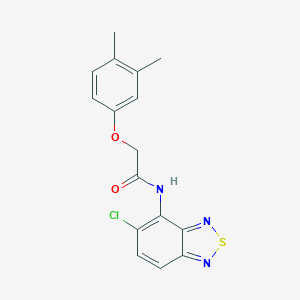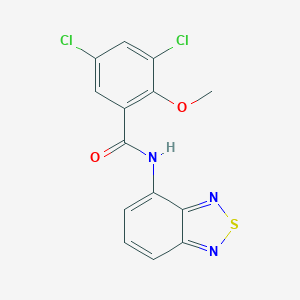![molecular formula C21H16N2O4S B244351 N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B244351.png)
N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide, commonly known as "Furafylline," is a synthetic compound that has been extensively studied for its potential use in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of applications. In
Mecanismo De Acción
Furafylline works by binding to the active site of CYP1A2 and inhibiting its activity. This leads to a decrease in the metabolism of compounds that are normally metabolized by CYP1A2. As a result, Furafylline can be used to study the metabolism of these compounds and to investigate the role of CYP1A2 in drug-drug interactions.
Biochemical and Physiological Effects:
Furafylline has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effect on CYP1A2, Furafylline has also been shown to inhibit the activity of other cytochrome P450 enzymes, including CYP2A6 and CYP2E1. Furafylline has also been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species. Additionally, Furafylline has been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Furafylline is its potency and selectivity as an inhibitor of CYP1A2. This makes it a valuable tool for studying the metabolism of compounds that are normally metabolized by CYP1A2. However, one of the main limitations of Furafylline is its potential for off-target effects. Furafylline has been shown to inhibit the activity of other cytochrome P450 enzymes, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of Furafylline. One area of research is the development of more potent and selective inhibitors of CYP1A2. This could lead to the development of more effective drugs and a better understanding of the role of CYP1A2 in drug metabolism. Another area of research is the investigation of the antioxidant and anti-inflammatory properties of Furafylline. This could lead to the development of new therapies for oxidative stress and inflammation-related diseases. Finally, the use of Furafylline in the study of drug-drug interactions and the metabolism of environmental toxins could lead to a better understanding of the effects of these compounds on human health.
Métodos De Síntesis
Furafylline can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-nitrobenzaldehyde and furfural in the presence of a base to form 3-(furan-2-yl)-1-(2-nitrophenyl)prop-2-en-1-one. This intermediate is then reacted with thiosemicarbazide to form 3-(furan-2-yl)-1-(2-nitrophenyl)-2-thioxo-2,3-dihydro-1H-benzo[f]chromen-5(6H)-one. Finally, this compound is reduced using sodium borohydride to form Furafylline.
Aplicaciones Científicas De Investigación
Furafylline has been extensively studied for its potential use in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of applications. One of the most significant applications of Furafylline is in the study of cytochrome P450 enzymes. Furafylline is a potent and selective inhibitor of CYP1A2, which is involved in the metabolism of many drugs and environmental toxins. By inhibiting CYP1A2, Furafylline can be used to study the metabolism of these compounds and to investigate the role of CYP1A2 in drug-drug interactions.
Propiedades
Fórmula molecular |
C21H16N2O4S |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
N-[[3-[5-(hydroxymethyl)furan-2-yl]phenyl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O4S/c24-12-16-8-9-18(26-16)13-5-3-6-15(10-13)22-21(28)23-20(25)19-11-14-4-1-2-7-17(14)27-19/h1-11,24H,12H2,(H2,22,23,25,28) |
Clave InChI |
UFWOQMQDAULNHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=CC(=C3)C4=CC=C(O4)CO |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=CC(=C3)C4=CC=C(O4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B244276.png)
![3-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244277.png)
![3-bromo-4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244278.png)
![3-chloro-4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244279.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244281.png)
![3-fluoro-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244283.png)
![3-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B244286.png)
![5-(4-bromophenyl)-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B244288.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B244289.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244292.png)